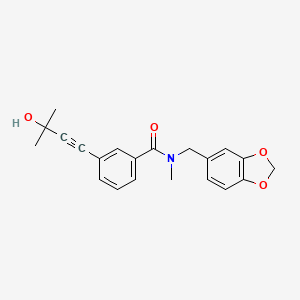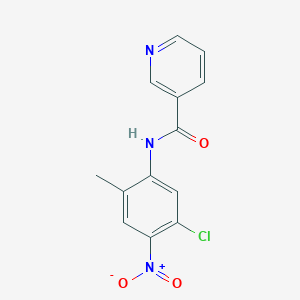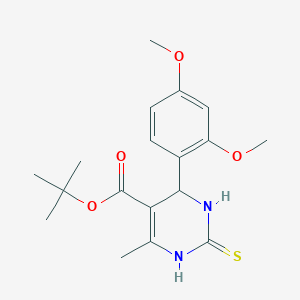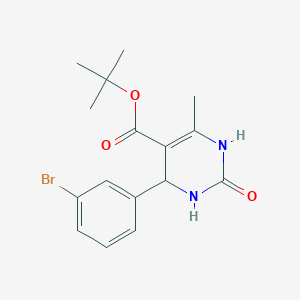![molecular formula C13H15BrN2O2S B3961701 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3961701.png)
2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Overview
Description
2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of benzamide, and it has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to tubulin and prevents its polymerization, leading to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, the compound has been found to exhibit anti-inflammatory activity and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide in lab experiments is its potent anticancer activity. The compound has been found to exhibit activity against various types of cancer, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions that researchers can explore regarding the use of 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide. One of the most significant directions is the development of more potent derivatives of the compound that can exhibit enhanced anticancer activity. Additionally, researchers can explore the use of the compound in combination with other anticancer drugs to enhance its activity. Furthermore, the compound's anti-inflammatory and neuroprotective effects can be explored for potential applications in the treatment of various diseases.
Conclusion:
This compound is a promising chemical compound that exhibits potent anticancer activity and various other biological effects. The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and cell death. The compound's potential applications in drug development make it a significant area of research, and several future directions can be explored to enhance its activity and potential therapeutic applications.
Scientific Research Applications
2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in drug development. The compound has been found to exhibit potent anticancer activity, and it has been proposed as a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c14-11-6-2-1-5-10(11)12(17)16-13(19)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSOIOJEFQBFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-(4-bromo-2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3961630.png)
![ethyl [anilino(phenyl)methyl]phenylphosphinate](/img/structure/B3961638.png)
![4-{1-methyl-2-[(2-nitrophenyl)sulfonyl]ethyl}morpholine](/img/structure/B3961645.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3961658.png)
![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B3961661.png)
![[5-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-furyl]methanol trifluoroacetate (salt)](/img/structure/B3961665.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961675.png)

![6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3961693.png)



![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961722.png)
